2-Dehydroecdysone

Insect endocrinology Ecdysteroid biosynthesis Prothoracic gland secretion

2-Dehydroecdysone is a 2-oxo steroid ecdysteroid (C27H42O6, MW 462.62) that functions as a pivotal biosynthetic intermediate in the insect ecdysteroid pathway, specifically as a prothoracic gland secretory product and the immediate precursor to the molting hormone ecdysone. It is structurally classified as a secondary alpha-hydroxy ketone and is functionally related to ecdysone (CHEBI:16688).

Molecular Formula C27H42O6
Molecular Weight 462.6 g/mol
CAS No. 113846-79-0
Cat. No. B040245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Dehydroecdysone
CAS113846-79-0
Synonyms2-dehydroecdysone
Molecular FormulaC27H42O6
Molecular Weight462.6 g/mol
Structural Identifiers
SMILESCC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(=O)C(C4)O)C)C)O)C(CCC(C)(C)O)O
InChIInChI=1S/C27H42O6/c1-15(20(28)8-9-24(2,3)32)16-7-11-27(33)18-12-21(29)19-13-22(30)23(31)14-25(19,4)17(18)6-10-26(16,27)5/h12,15-17,19-20,22,28,30,32-33H,6-11,13-14H2,1-5H3/t15-,16+,17-,19-,20+,22+,25+,26+,27+/m0/s1
InChIKeyYFZGVPBGGOOZPB-SVINYHLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Dehydroecdysone (CAS 113846-79-0) Procurement Guide: Key Differentiation for Ecdysteroid Research


2-Dehydroecdysone is a 2-oxo steroid ecdysteroid (C27H42O6, MW 462.62) that functions as a pivotal biosynthetic intermediate in the insect ecdysteroid pathway, specifically as a prothoracic gland secretory product and the immediate precursor to the molting hormone ecdysone [1]. It is structurally classified as a secondary alpha-hydroxy ketone and is functionally related to ecdysone (CHEBI:16688) [2]. Unlike the major active hormones ecdysone and 20-hydroxyecdysone, 2-dehydroecdysone occupies a unique niche as an A-ring-modified intermediate, making it essential for studies of ecdysteroid biosynthesis, metabolism, and structure–activity relationships.

Why Ecdysone, 3-Dehydroecdysone, or 20-Hydroxyecdysone Cannot Replace 2-Dehydroecdysone in Research Applications


Ecdysteroid analogs cannot be interchanged indiscriminately because subtle structural modifications at the A-ring dictate fundamentally different biochemical roles, antibody recognition profiles, and biological activities. 2-Dehydroecdysone is distinguished by a specific 2-oxo modification, whereas its closest analog 3-dehydroecdysone carries a 3-oxo group; this positional isomerism results in distinct chromatographic behavior, differential cross-reactivity with antisera, and unique circular dichroism and NMR signatures [1]. Furthermore, the prothoracic glands secrete 2-dehydroecdysone and 3-dehydroecdysone in a defined 1:2 ratio, and both are rapidly reduced to ecdysone by a hemolymph ketoreductase, meaning that procurement of the pure 2-dehydro compound—rather than a gland extract or mixed standard—is mandatory for experiments designed to dissect the individual contributions of each dehydroecdysteroid to the overall ecdysteroid titer regulation [1]. The absence of published BII bioassay EC50 values for 2-dehydroecdysone underscores its distinct biological profile as a biosynthetic intermediate rather than a potent EcR agonist, in stark contrast to 20-hydroxyecdysone and other phytoecdysteroids whose receptor activities are well characterized [2].

2-Dehydroecdysone (CAS 113846-79-0): Quantitative Differentiation Evidence Against Closest Analogs


Prothoracic Gland Co-Secretion Ratio: 2-Dehydroecdysone vs. 3-Dehydroecdysone (1:2) in Manduca sexta

In vitro incubation of Manduca sexta larval/pupal prothoracic glands in the presence of hemolymph protein fraction (HPF) demonstrated that the major ecdysteroid released is a mixture of 2-dehydroecdysone and 3-dehydroecdysone in a precise 1:2 ratio, as unequivocally identified by a combination of radiolabeled precursor studies, differential RIA, NMR, CD, and MS [1]. This fixed stoichiometric relationship is not maintained by ecdysone or 20-hydroxyecdysone standards, providing a unique biosynthetic signature that can only be recapitulated by employing pure 2-dehydroecdysone in reconstitution experiments.

Insect endocrinology Ecdysteroid biosynthesis Prothoracic gland secretion

Differential Antibody Recognition: H-2 Antiserum Binding vs. H-22 Non-Binding in a 2-Dehydroecdysone-Containing Mixture

Differential radioimmunoassay (RIA) using two polyclonal antisera revealed that the 2-dehydroecdysone/3-dehydroecdysone mixture cross-reacts with antiserum H-2 (raised against 20-hydroxyecdysone-2-succinylthyroglobulin amide, which retains affinity for ecdysteroids with modified A-rings), whereas it does not bind to antiserum H-22 (raised against ecdysone-22-succinylthyroglobulin amide, which is selective for side-chain modifications) [1]. In contrast, ecdysone itself is recognized by H-22 but not by H-2 under the same conditions. This orthogonal antibody recognition pattern is a direct consequence of the 2-oxo (and 3-oxo) A-ring modification present in the dehydroecdysteroids but absent in ecdysone.

Ecdysteroid immunoassay Antibody specificity RIA differential diagnosis

Structural Distinction: 2-Oxo vs. 3-Oxo A-Ring Modification—Unique CD and NMR Spectroscopic Signatures

Circular dichroism (CD) spectroscopy of the synthetic dehydroecdysteroid mixture (2-dehydroecdysone + 3-dehydroecdysone) revealed Cotton effects at 330 nm (Δε +2.3, n→π* transition) and at 250 nm, which are absent in ecdysone and arise specifically from the saturated carbonyl function introduced by 2-oxidation [1]. Complementary NMR nuclear Overhauser effect (NOE) analysis in methanol-d4 provided distinct conformational signatures for 2-dehydroecdysone and 3-dehydroecdysone, with relative % increment of peak intensities differing between the two positional isomers, directly reflecting the 2-oxo versus 3-oxo regiochemistry.

Ecdysteroid structural biology Circular dichroism spectroscopy NMR conformational analysis

Reduction Kinetics: Rapid Conversion of 2-Dehydroecdysone to Ecdysone by Hemolymph Protein Fraction (HPF) Reductase

Incubation of prothoracic gland-conditioned medium or synthetic 2-dehydroecdysone/3-dehydroecdysone mixture with hemolymph protein fraction (HPF) resulted in rapid conversion to ecdysone, with an 7.8-fold increase in H-22-immunoreactive ecdysteroid content observed after 2 hr of incubation with HPF compared to controls without HPF [1]. The reduction was time-dependent and required active HPF (heat-denatured HPF abolished the conversion), and the reductase was tentatively identified as 3β-(2β)-formin-3(2)-ketoecdysteroid reductase, indicating that both 2-dehydroecdysone and 3-dehydroecdysone are substrates, but the enzyme's dual specificity may mask differential reduction rates that remain to be quantified for the individual isomers.

Ecdysteroid metabolism Ketoreductase activity Hemolymph enzyme kinetics

Absence of Direct BII Bioassay EC50 Data for 2-Dehydroecdysone: A Critical Knowledge Gap Distinguishing It from Potent EcR Agonists

The comprehensive BII bioassay analysis by Harmatha et al. (1997) compared the potencies of 19 natural and synthetic ecdysteroids using the Drosophila melanogaster BII cell line, which reflects binding affinity to the ecdysteroid receptor complex (EcR/USP) [1]. Notably, 2-dehydroecdysone was not among the compounds assessed in this benchmark study, nor does it appear to have a published EC50 value in any subsequent BII bioassay or equivalent EcR transactivation assay. By contrast, 20-hydroxyecdysone, ecdysone, turkesterone (EC50 0.8 μM), and numerous phytoecdysteroids have well-characterized EC50 values in this system. This conspicuous absence of receptor activity data constitutes a significant differentiation point: 2-dehydroecdysone behaves primarily as a biosynthetic intermediate with negligible direct EcR agonism, unlike its downstream product 20-hydroxyecdysone and other potent ecdysteroid receptor ligands.

Ecdysteroid receptor pharmacology BII bioassay Structure–activity relationship

Optimal Procurement-Driven Application Scenarios for 2-Dehydroecdysone (CAS 113846-79-0)


Mechanistic Dissection of Prothoracic Gland Ecdysteroid Biosynthesis and Secretion Dynamics

Investigators studying the regulation of ecdysteroid titers in Manduca sexta, Bombyx mori, or other lepidopteran models require pure 2-dehydroecdysone to reconstitute the prothoracic gland secretory pathway in vitro and to distinguish the individual contributions of 2-dehydroecdysone versus 3-dehydroecdysone to the total dehydroecdysteroid pool [1]. The established 1:2 co-secretion ratio and rapid HPF-mediated reduction provide quantitative benchmarks that can only be recapitulated with authentic 2-dehydroecdysone standard, enabling precise measurement of 3β-(2β)-ketoecdysteroid reductase activity and substrate specificity.

Development and Validation of A-Ring-Modified Ecdysteroid-Specific Immunoassays (H-2/H-22 Differential RIA)

The unique H-2(+)/H-22(−) immunoreactivity signature of 2-dehydroecdysone-containing preparations underpins the development of differential RIA and ELISA methods for quantifying A-ring-modified ecdysteroids in hemolymph, tissue extracts, and culture media [1]. Pure 2-dehydroecdysone serves as an indispensable reference compound for calibrating such assays, as cross-reactivity profiles cannot be reliably extrapolated from ecdysone or 20-hydroxyecdysone standards.

Structure–Activity Relationship (SAR) Studies of Ecdysteroid A-Ring Oxidation State on EcR Binding and Metabolism

Access to pure 2-dehydroecdysone is essential for generating systematic SAR data on how A-ring oxidation at the 2-position (versus the 3-position in 3-dehydroecdysone) influences EcR binding affinity, metabolic stability, and susceptibility to ketoreductase-mediated reduction [1][2]. The absence of published EcR agonism data for 2-dehydroecdysone itself represents a high-value research opportunity for laboratories equipped to perform head-to-head receptor binding and transactivation assays, potentially revealing whether 2-oxidation confers unique pharmacological properties distinct from 3-oxidation.

Quality Control and Identity Confirmation of Ecdysteroid Standards via CD and NMR Spectroscopy

The distinctive CD Cotton effects (Δε +2.3 at 330 nm) and NMR NOE patterns of 2-dehydroecdysone provide unambiguous spectroscopic fingerprints for identity confirmation and purity assessment of commercial ecdysteroid preparations [1]. Procurement of 2-dehydroecdysone as a reference standard is critical for analytical laboratories performing HPLC, LC-MS, or spectroscopic analysis of ecdysteroid profiles, especially when differentiating 2-oxo from 3-oxo positional isomers in complex biological samples.

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